molecular formula C8H7ClN2 B13335906 7-Chloro-3-methylimidazo[1,5-a]pyridine

7-Chloro-3-methylimidazo[1,5-a]pyridine

Cat. No.: B13335906
M. Wt: 166.61 g/mol
InChI Key: ZEQWKAQWFCBNBF-UHFFFAOYSA-N
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Description

7-Chloro-3-methylimidazo[1,5-a]pyridine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The imidazo[1,5-a]pyridine core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. This specific chloro- and methyl-substituted derivative serves as a key synthetic intermediate for constructing more complex molecules with potent biological activity. Derivatives based on the imidazo[1,5-a]pyridine structure have demonstrated promising cytotoxicity against a range of human cancer cell lines, including breast (MDA-MB-231), prostate (PC-3), and liver (HepG2) cancers . Research indicates that such compounds can induce apoptosis (programmed cell death) and disrupt microtubule dynamics, a crucial mechanism for halting cell division in proliferating cancer cells . Furthermore, the imidazopyridine scaffold is found in inhibitors targeting critical receptor tyrosine kinases, such as c-Met, which is aberrantly activated in various malignancies like lung and pancreatic cancers . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

7-chloro-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,1H3

InChI Key

ZEQWKAQWFCBNBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

Cyclocondensation is a common method for synthesizing imidazo[1,5-a]pyridines. This involves the reaction of a pyridine derivative with a suitable reagent to form the imidazole ring.

  • Starting Materials : Pyridine derivatives, such as 2-aminomethylpyridine, can be used as starting materials.
  • Reagents : Paraformaldehyde or other aldehydes are commonly used for the ring closure step.
  • Conditions : The reaction is typically catalyzed by acids like hydrochloric acid or phosphorus oxychloride.

Ritter-Type Reactions

Ritter-type reactions offer another efficient pathway for synthesizing imidazo[1,5-a]pyridines. These reactions involve the conversion of benzylic alcohols into benzylic cations, which then react with nitriles to form the imidazole ring.

  • Starting Materials : Phenyl(pyridin-2-yl)methanol derivatives can serve as starting materials.
  • Reagents : Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) are used as catalysts, with acetonitrile as the nitrile source.
  • Conditions : The reaction is typically performed at high temperatures (e.g., 150°C) in a sealed tube.

Vilsmeier-Type Cyclization

Vilsmeier-type cyclization is another method used for synthesizing imidazo[1,5-a]pyridines. This involves the cyclization of N-2-pyridyl methyl amides or their derivatives.

  • Starting Materials : N-2-Pyridyl methyl amides.
  • Reagents : Phosphorus oxychloride (POCl₃) is commonly used as a reagent.
  • Conditions : The reaction is typically performed under reflux conditions.

Specific Synthesis of 7-Chloro-3-methylimidazo[1,5-a]pyridine

For the specific synthesis of This compound , modifications to the general methods can be applied. For instance, starting with a chlorinated pyridine derivative and introducing a methyl group at the appropriate position can lead to the desired compound.

Example Procedure

  • Starting Material : A chlorinated pyridine derivative, such as 2-amino-5-chloropyridine, can be used.
  • Modification : Introduce a methyl group at the 3-position of the imidazo[1,5-a]pyridine ring through appropriate substitution reactions.
  • Cyclization : Use a suitable cyclization method, such as cyclocondensation or Ritter-type reaction, to form the imidazole ring.

Analysis of Preparation Methods

Method Starting Materials Reagents Conditions Yield
Cyclocondensation Pyridine derivatives Paraformaldehyde, acid catalysts Acidic conditions, reflux Moderate to excellent
Ritter-Type Reaction Phenyl(pyridin-2-yl)methanol derivatives Bi(OTf)₃, p-TsOH·H₂O, acetonitrile High temperature, sealed tube Moderate to excellent
Vilsmeier-Type Cyclization N-2-Pyridyl methyl amides POCl₃ Reflux conditions Moderate

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products:

    Oxidation Products: Oxidized derivatives of the imidazo[1,5-a]pyridine scaffold.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Substituted imidazo[1,5-a]pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Physicochemical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Application
7-Chloro-3-methylimidazo[1,5-a]pyridine C₈H₇ClN₂ 166.59 7-Cl, 3-CH₃ ~2.1 Enzyme inhibition, probes
3-Ethylimidazo[1,5-a]pyridine (7b) C₉H₁₀N₂ 146.19 3-C₂H₅ ~2.8 Coordination chemistry
3-Bromo-7-chloroimidazo[1,5-a]pyridine C₇H₄BrClN₂ 237.48 7-Cl, 3-Br ~3.2 Photophysical studies
7-Chloro-3-carbaldehyde C₈H₅ClN₂O 180.59 7-Cl, 3-CHO ~1.5 Intermediate for drug design

*LogP values estimated based on substituent contributions.

Enzyme Inhibition
  • Cysteine Protease Inhibition : 1-Substituted pyridylimidazo[1,5-a]pyridine derivatives exhibit Ki values of 13.75–99.30 mM against papain, with hydrophobic substituents enhancing binding entropy. The 3-methyl analog’s smaller size may favor entropic interactions compared to bulkier groups .
  • EGFR Tyrosine Kinase Inhibition : Imidazo[1,5-a]pyridine derivatives with aryl substituents show binding free energies comparable to erlotinib and osimertinib. The 3-methyl group’s steric effects may reduce affinity compared to bulkier inhibitors .

Photophysical and Coordination Properties

  • Fluorescent Probes : Imidazo[1,5-a]pyridine dimers (e.g., compounds 2–4 ) exhibit solvatochromism and large Stokes shifts, ideal for lipid bilayer imaging. The 3-methyl group’s moderate lipophilicity may enhance membrane intercalation compared to polar carbaldehyde derivatives .
  • Coordination Chemistry : 1,4-Bis(imidazo[1,5-a]pyridinyl)benzene forms Zn(II) coordination polymers. Methyl substituents may reduce chelation efficiency compared to pyridyl groups .

Q & A

Basic: What are the optimal multi-step synthetic routes for 7-chloro-3-methylimidazo[1,5-a]pyridine, and how can yield be maximized?

Methodological Answer:
Synthesis typically involves cyclization of precursor heterocycles, halogenation, and functional group modifications. For example:

  • Step 1: Cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under solvent-free conditions (e.g., Na₂CO₃ catalyst) to form the imidazo[1,5-a]pyridine core .
  • Step 2: Chlorination at the 7-position using POCl₃ or N-chlorosuccinimide (NCS) in DMF .
  • Step 3: Methylation at the 3-position via nucleophilic substitution with methyl iodide in the presence of K₂CO₃ .
    Yield Optimization: Use continuous flow reactors to enhance reaction efficiency and reduce side products. Monitor intermediates via TLC and HPLC for purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • NMR (¹H/¹³C): Identify substituent positions (e.g., methyl at C3, chloro at C7) via coupling patterns and chemical shifts. For example, the C7-Cl group deshields adjacent protons, causing distinct downfield shifts .
  • IR Spectroscopy: Confirm carbonyl or amine groups in intermediates (e.g., C=O stretch at ~1700 cm⁻¹ in ester precursors) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ for C₈H₈ClN₃ at m/z 182.048) .
  • HPLC-PDA: Quantify purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: How can computational methods address unexpected stability of the chloro substituent during functionalization?

Methodological Answer:
The chloro group’s inertness in certain reactions (e.g., nucleophilic substitution) arises from steric hindrance and electron-withdrawing effects. Strategies include:

  • DFT Calculations: Model transition states to identify energy barriers for substitution. Modify reaction conditions (e.g., elevated temperatures or polar aprotic solvents) to overcome kinetic limitations .
  • Catalytic Systems: Use Pd(PPh₃)₄ or CuI to facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) while retaining the chloro group .

Advanced: What experimental designs are critical for evaluating biological activity against enzyme targets?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., CHK1) or antimicrobial targets based on structural analogs (e.g., triazolopyrimidines show IC₅₀ values <1 µM) .
  • Assay Design:
    • Enzyme Inhibition: Use fluorescence-based assays with ATP analogs to measure competitive binding .
    • Cytotoxicity Screening: Test against cancer cell lines (e.g., HeLa) via MTT assays, comparing EC₅₀ values with control compounds .
  • SAR Studies: Introduce substituents (e.g., CF₃, methyl) at C5/C6 to enhance binding affinity and selectivity .

Advanced: How can regioselectivity challenges in electrophilic substitution be resolved?

Methodological Answer:

  • Directing Groups: Install temporary groups (e.g., ester at C3) to steer electrophiles to the 5- or 7-positions. Remove post-functionalization via hydrolysis .
  • Lewis Acid Catalysis: Use AlCl₃ to stabilize transition states during nitration or sulfonation, favoring substitution at electron-rich positions .

Basic: What are the key stability considerations for storage and handling?

Methodological Answer:

  • Storage: Keep under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloro group. Use amber vials to avoid photodegradation .
  • Solubility: Prepare stock solutions in DMSO (10 mM) for biological assays; dilute in PBS (<1% DMSO) to avoid solvent toxicity .

Advanced: How can contradictory pharmacological data across studies be reconciled?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., buffer pH, incubation time) that may alter compound protonation or aggregation.
  • Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) for binding kinetics and X-ray crystallography for target-co-crystal structures .

Basic: What synthetic modifications improve solubility for in vivo studies?

Methodological Answer:

  • Pro-Drug Strategies: Introduce phosphate esters at C3, which hydrolyze in vivo to release the active compound .
  • PEGylation: Attach polyethylene glycol (PEG) chains to the methyl group via ester linkages to enhance aqueous solubility .

Advanced: How can mechanistic insights into enzyme inhibition be gained?

Methodological Answer:

  • Kinetic Studies: Perform time-dependent inhibition assays to distinguish competitive/non-competitive mechanisms.
  • Molecular Dynamics (MD): Simulate binding interactions (e.g., hydrogen bonds with kinase hinge regions) to guide mutagenesis experiments .

Advanced: What strategies validate the compound’s role in materials science applications?

Methodological Answer:

  • Electrochemical Studies: Measure redox activity via cyclic voltammetry to assess suitability for organic semiconductors .
  • Thermogravimetric Analysis (TGA): Evaluate thermal stability (>250°C) for high-temperature applications .

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